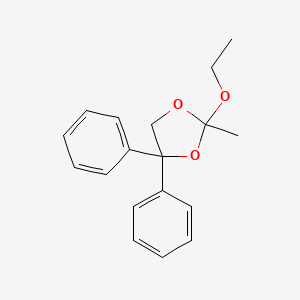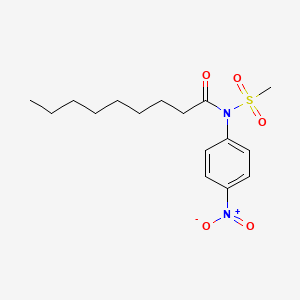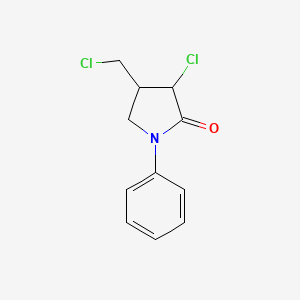
Ethyl 3-(ethenyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(ethenyloxy)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is derived from benzoic acid and features an ethyl group and an ethenyloxy group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(ethenyloxy)benzoate can be synthesized through the esterification of 3-(ethenyloxy)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(ethenyloxy)benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 3-(ethenyloxy)benzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 3-(ethenyloxy)benzoic acid and ethanol.
Reduction: 3-(ethenyloxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(ethenyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-(ethenyloxy)benzoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Ethyl 3-(ethenyloxy)benzoate can be compared to other esters such as ethyl benzoate and mthis compound. While all these compounds share the ester functional group, this compound is unique due to the presence of the ethenyloxy group, which imparts distinct chemical properties and reactivity.
Similar Compounds
Ethyl benzoate: Lacks the ethenyloxy group, making it less reactive in certain substitution reactions.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
61031-65-0 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
ethyl 3-ethenoxybenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-13-10-7-5-6-9(8-10)11(12)14-4-2/h3,5-8H,1,4H2,2H3 |
Clé InChI |
BHZPPELSGKUCGZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
![Benzyl(ethenyl)methyl[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14591578.png)



![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)


